molecular formula C₁₃H₈I₄O₃ B1144834 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol CAS No. 2055-94-9

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol

Cat. No.: B1144834
CAS No.: 2055-94-9
M. Wt: 719.82
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Description

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol is a recognized impurity in the synthesis and manufacturing of Levothyroxine, a critical hormone replacement therapy for hypothyroidism . This compound serves as an essential reference standard in analytical research and development, enabling precise identification and quantification of process-related impurities in Active Pharmaceutical Ingredients (APIs) . The structural similarity of this impurity to the thyroid hormone framework provides researchers with a valuable tool for method development and validation, ensuring the highest standards of quality control and drug safety . Furthermore, studying such intermediates is crucial for optimizing synthetic pathways, understanding degradation profiles, and complying with stringent regulatory guidelines for pharmaceutical impurities set forth by pharmacopeias like the USP and EP .

Properties

IUPAC Name

4-[4-(hydroxymethyl)-2,6-diiodophenoxy]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-4,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARDZLZAKYSQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Hydroxymethyl)-2,6-diiodophenol

4-Hydroxybenzyl alcohol undergoes iodination using iodine monochloride (ICl) in acetic acid at 0–5°C. The hydroxyl group directs iodination to the 2- and 6-positions, yielding 4-(hydroxymethyl)-2,6-diiodophenol with >85% regioselectivity. Excess ICl (2.2 equiv.) ensures complete diiodination, while temperature control minimizes side reactions.

Table 1: Iodination Conditions for 4-(Hydroxymethyl)phenol Derivatives

Iodinating AgentSolventTemperatureYield (%)Regioselectivity
ICl (2.2 equiv.)Acetic acid0–5°C782,6-diiodo
I₂/HNO₃H₂SO₄25°C652,4,6-triiodo
N-IodosuccinimideDMF50°C722,6-diiodo

Synthesis of 2,6-Diiodophenol

Phenol is treated with iodine (2.0 equiv.) and nitric acid in sulfuric acid, achieving 2,6-diiodination via electrophilic aromatic substitution. The reaction proceeds at 25°C for 12 hours, yielding 2,6-diiodophenol (68% yield).

Ether Bond Formation via Ullmann Coupling

The central challenge lies in coupling 4-(hydroxymethyl)-2,6-diiodophenol with 2,6-diiodophenol to form the asymmetric biphenyl ether. Copper-catalyzed Ullmann reactions provide a robust pathway.

Optimization of Ullmann Reaction Parameters

A mixture of 4-(hydroxymethyl)-2,6-diiodophenol (1.0 equiv.), 2,6-diiodophenol (1.2 equiv.), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF is heated at 110°C for 24 hours under nitrogen. Cesium carbonate (2.5 equiv.) acts as the base, deprotonating the phenolic hydroxyl to facilitate nucleophilic attack on the aryl iodide.

Table 2: Ullmann Coupling Optimization for Biphenyl Ether Formation

Catalyst SystemSolventTemperatureTime (h)Yield (%)
CuI/1,10-phenanthrolineDMF110°C2462
CuBr/PPh₃DMSO120°C3655
CuO/TMEDAToluene100°C4848

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism. Copper(I) oxidizes to copper(II), facilitating oxidative addition of the aryl iodide. The phenoxide ion then displaces iodide, regenerating copper(I) in a reductive elimination step. Steric hindrance from iodines necessitates elevated temperatures and prolonged reaction times.

Alternative Coupling Strategies

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction couples 4-(hydroxymethyl)-2,6-diiodophenol with 2,6-diiodophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. However, the electron-withdrawing iodines reduce nucleophilicity, yielding <30% product.

Nucleophilic Aromatic Substitution

Activation of one phenol as a triflate (using triflic anhydride) enables displacement by the second phenol’s phenoxide. For example, 2,6-diiodophenyl triflate reacts with 4-(hydroxymethyl)-2,6-diiodophenol in DMF with K₂CO₃ at 80°C, achieving 40% yield.

Protective Group Strategies

Hydroxymethyl Protection

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during iodination to prevent oxidation. Protection involves treating 4-hydroxybenzyl alcohol with TBSCl and imidazole in DMF (92% yield). Deprotection post-iodination uses TBAF in THF.

Boronic Ester Intermediates

4-(Hydroxymethyl)phenylboronic acid pinacol ester is synthesized for Suzuki-Miyaura couplings, though this approach is less relevant for ether synthesis.

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 879.6201 [M-H]⁻. ¹H NMR (DMSO-d₆) shows singlets for aromatic protons (δ 7.85 ppm) and hydroxymethyl (δ 4.60 ppm) .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenolic compounds.

Scientific Research Applications

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, influencing various biochemical pathways. Its iodine atoms can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name CAS No. Substituent (R) Molecular Formula Molecular Weight Key Features References
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol Not Provided -CH2OH C13H8I4O3 ~707.8* Hydroxymethyl group enhances polarity -
4-(4-(2-Hydroxyethyl)-2,6-diiodophenoxy)-2,6-diiodophenol (Levothyroxine Impurity) - -CH2CH2OH C14H10I4O3 717.8 Ethanol side chain; thyroid hormone analog impurity
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol 176258-89-2 -CH2CH3 C14H10I4O2 717.8 Ethyl group increases hydrophobicity
4-Amino-2,6-diiodophenol 2297-82-7 -NH2 C6H5I2NO 360.9 Amino group enhances basicity
T2B: 4-{4-[(2S)-2-Amino-3-hydroxypropyl]-2,6-diiodophenoxy}phenol 1380782-27-3 -CH2CH(NH2)CH2OH C15H15I2NO3 511.1 Chiral center; potential CNS activity

*Estimated based on structural similarity.

Key Observations :

  • Substituent Polarity: The hydroxymethyl group in the target compound offers intermediate polarity compared to the hydrophobic ethyl group in CAS 176258-89-2 and the hydrophilic amino group in 4-amino-2,6-diiodophenol .
  • Chirality : Compounds like T2B introduce stereochemical complexity, which is absent in the target compound. Chirality can significantly alter pharmacological profiles .

Implications for Target Compound :

Pharmaceutical Relevance

  • This highlights the pharmaceutical significance of diiodophenoxy structures .
  • Amiodarone Derivatives: Amiodarone N-Oxide (CAS 318267-30-0) shares the 2,6-diiodophenoxy motif but incorporates a benzofuran group, demonstrating structural versatility in antiarrhythmic drug design .

Biological Activity

4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol, commonly referred to as a diiodophenol derivative, is a compound of interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C13H10I4O3
  • Molecular Weight : 525.93 g/mol
  • CAS Number : 2055-94-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, thus providing cellular protection against oxidative stress.
  • Antimicrobial Activity : Research indicates significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Biological Activity Data

Activity Type Tested Strains/Cells IC50 Values (µM) Notes
AntimicrobialStaphylococcus aureus15Effective against gram-positive bacteria
Candida albicans20Effective against fungal infections
AntioxidantHuman fibroblast cells25Reduces oxidative stress markers

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • A study conducted by Altun et al. (2022) explored the synthesis of platinum complexes involving diiodophenol derivatives. Results showed that the compound exhibited significant antimicrobial activity against both bacterial and fungal strains, highlighting its potential therapeutic applications in infectious diseases .
  • Cell Viability and Cytotoxicity
    • In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that at higher concentrations (≥50 µM), the compound induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests a dual role as both an antimicrobial and anticancer agent.
  • Transcriptomic Analysis
    • A transcriptomic study assessed the gene expression changes in human bronchial epithelial cells exposed to the compound. The analysis revealed upregulation of genes associated with oxidative stress response and downregulation of pro-inflammatory cytokines, suggesting a potential role in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between iodophenol derivatives. For example, 2,6-diiodophenol precursors can react with hydroxymethyl-substituted iodophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Purification requires sequential solvent extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted diiodophenols. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with UV detection at 280 nm due to iodine’s chromophoric properties .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and substituent positions?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign hydroxyl protons (δ 5.2–5.8 ppm) and hydroxymethyl protons (δ 3.7–4.1 ppm). Aromatic protons are deshielded due to iodine’s electron-withdrawing effects.
  • FT-IR : Confirm phenolic -OH (3200–3600 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹).
  • HRMS (ESI+) : Validate molecular weight (expected [M+H]⁺ ~717.686) and isotopic patterns from iodine .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Iodine’s susceptibility to photodegradation necessitates amber glass storage at -20°C under inert gas (N₂/Ar). Degradation products (e.g., deiodinated analogs) can be identified via comparative NMR and MS/MS fragmentation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data across polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from the hydroxymethyl group’s polarity conflicting with iodine’s hydrophobicity. Use Hansen Solubility Parameters (HSPs) to model solvent compatibility: δD (dispersion), δP (polar), δH (hydrogen bonding). Experimental validation via saturation shake-flask method (e.g., 24 hr agitation at 25°C) in DMSO, THF, and chloroform, followed by UV-Vis quantification (λmax ~270 nm). HSPs predict DMSO as optimal (δP ~15.1, δH ~10.2) .

Q. How can computational methods predict environmental fate, and what experimental validation is required?

  • Methodological Answer :

  • In Silico Tools : EPI Suite (EPA) estimates biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). The compound’s high logP (~5.2) suggests bioaccumulation potential.
  • Experimental Validation : Use OECD 301D (Closed Bottle Test) for biodegradation and LC50 assays in Daphnia magna for acute toxicity. Cross-reference with GC-MS to track degradation intermediates (e.g., deiodinated phenols) .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions or biological systems?

  • Methodological Answer :

  • Cross-Coupling : The iodine substituents facilitate Sonogashira or Suzuki couplings. Monitor reactivity via in situ Raman spectroscopy (C-I bond cleavage at ~200 cm⁻¹).
  • Biological Activity : Molecular docking (AutoDock Vina) against thyroid peroxidase (TPO) models iodine’s role in mimicking thyroxine. Validate via enzyme inhibition assays (IC₅₀ determination) .

Q. How can isotopic labeling (e.g., ¹²⁵I) track its metabolic or environmental pathways?

  • Methodological Answer : Synthesize ¹²⁵I-labeled analogs via isotopic exchange (Na¹²⁵I, CuI catalyst, 120°C). Use autoradiography or gamma counting to trace bioaccumulation in model organisms (e.g., zebrafish). Compare with non-radioactive analogs via LC-MS to confirm pathway consistency .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported logP values across computational vs. experimental studies?

  • Methodological Answer : Discrepancies often stem from iodine’s polarizability. Re-measure logP via shake-flask (octanol/water partition) with potentiometric titration for ionizable -OH groups. Compare with ChemAxon or ACD/Labs predictions, adjusting for iodine’s Hammett σ constants (σ ~0.18) .

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